N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide
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Overview
Description
N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features an isoxazole ring and a thiophene ring, both of which are known for their significant biological and chemical properties
Mechanism of Action
Target of Action
They have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Isoxazole derivatives have been shown to exhibit a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that isoxazole compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
The wide range of biological activities associated with isoxazole derivatives suggests that this compound may have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as solvents and the presence or absence of certain interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, often catalyzed by a platinum-carbene intermediate.
Attachment of the propyl chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole ring is replaced by a propyl group.
Formation of the thiophene ring: The thiophene ring can be synthesized through a variety of methods, including the reaction of substituted aldehydes with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of an organocatalyst.
Coupling of the isoxazole and thiophene rings: The final step involves coupling the isoxazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Medicine: Its unique structure allows for the exploration of new therapeutic agents that target specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles, share some chemical and biological properties.
Thiophene derivatives: Compounds with thiophene rings, such as thiophene-2-carboxamides, exhibit similar electronic properties and reactivity.
Uniqueness
N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide is unique due to the combination of its isoxazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these rings.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-7-11(16-14-9)3-2-5-13-12(15)10-4-6-17-8-10/h4,6-8H,2-3,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHKTTDSMLRRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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